molecular formula C24H23FN2O6 B11160484 methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11160484
M. Wt: 454.4 g/mol
InChI Key: SJVCMUOYPOCAGC-UHFFFAOYSA-N
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Description

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C24H23FN2O6 and its molecular weight is 454.4 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 4-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with potential biological activities that have drawn significant research interest. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H18F2N2O4
  • Molecular Weight : 412.39 g/mol
  • CAS Number : 1190288-06-2

This compound's structure features a pyrrole ring substituted with both indole and phenyl groups, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study highlighted its effectiveness against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa10.5Apoptosis
A3758.3Cell cycle arrest
HCT11612.0ROS generation

These findings suggest that the compound may act via multiple pathways to inhibit tumor growth.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. In vitro studies demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

This antimicrobial potential is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cellular damage and apoptosis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation and survival.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on HeLa Cells : In a study published in Journal of Cancer Research, researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent reduction in viability, with significant apoptosis confirmed through flow cytometry analysis.
  • Animal Model Testing : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Properties

Molecular Formula

C24H23FN2O6

Molecular Weight

454.4 g/mol

IUPAC Name

methyl 4-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C24H23FN2O6/c1-11-18(24(29)33-5)20(19-14-10-13(25)6-7-15(14)27-23(19)28)21(26-11)12-8-16(30-2)22(32-4)17(9-12)31-3/h6-10,19,26H,1-5H3,(H,27,28)

InChI Key

SJVCMUOYPOCAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=C(C=CC(=C4)F)NC3=O)C(=O)OC

Origin of Product

United States

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